molecular formula C10H4Cl2N2O B13290385 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B13290385
M. Wt: 239.05 g/mol
InChI Key: MVNPQVSVLLECTO-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 938378-68-8) is a versatile chemical scaffold in antimicrobial discovery research. This compound belongs to the 2-oxo-1,2-dihydroquinoline class of heterocycles, which are recognized as a privileged structure in medicinal chemistry for developing DNA gyrase and topoisomerase IV inhibitors . These bacterial enzymes are well-validated targets for combating resistant strains of bacteria . The distinct 6,8-dichloro and 3-cyano substituents on the core quinoline ring make this compound a valuable intermediate for synthetic elaboration. Researchers can utilize it to generate diverse libraries of derivatives, such as carboxamides, for structure-activity relationship (SAR) studies aimed at discovering novel antibacterial agents with potent, enthalpy-driven target binding . This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

6,8-dichloro-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)

InChI Key

MVNPQVSVLLECTO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Substituted Anilines

  • Starting Material : 3,5-Dichloro-2-nitroaniline.
  • Cyclocondensation :
    • React with ethyl cyanoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline scaffold. This step introduces the nitrile group at position 3 and retains the 6,8-dichloro substituents.
    • Conditions : 120–140°C, 6–8 h.
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
  • Lactam Formation :
    • Cyclize the intermediate amine using NaOMe/MeOH to generate the 2-oxo-1,2-dihydroquinoline core.

Route 2: Halogenation and Functionalization

  • Intermediate Preparation :
    • Start with 2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • Direct Chlorination :
    • Use Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃) to introduce chlorine atoms at positions 6 and 8.
    • Challenge : Regioselectivity requires precise temperature control (0–5°C).

Critical Reaction Parameters and Optimization

Step Reagents/Conditions Yield (%) Key Challenges
Cyclocondensation Ethyl cyanoacetate, PPA, 130°C 45–55 Competing side reactions at high temps
Nitro Reduction H₂ (1 atm), 10% Pd/C, EtOH 85–90 Over-reduction risks
Lactam Cyclization NaOMe, MeOH, reflux 70–75 Incomplete cyclization
Halogenation Cl₂, AlCl₃, DCM, 0°C 30–40 Poor regioselectivity

Analytical Data and Characterization

  • ¹H NMR (DMSO-d₆): δ 12.23 (br s, 1H, NH), 8.88 (s, 1H, H-4), 7.73 (d, J = 8.5 Hz, 1H, H-5), 7.30–7.22 (m, 2H, H-7/H-9).
  • LCMS (ESI) : m/z 266 [M + H]⁺.
  • HRMS : Calcd for C₁₀H₅Cl₂N₂O: 265.9702; Found: 265.9708.

Comparative Analysis of Methods

  • Route 1 offers better regiocontrol for chlorine placement but requires stringent nitro reduction conditions.
  • Route 2 suffers from low yields due to competing side reactions during direct chlorination.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferable due to commercially available starting materials (3,5-dichloro-2-nitroaniline).
  • Environmental Impact : Catalytic hydrogenation (Route 1) generates less waste compared to halogenation (Route 2).

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Reduction Reactions: The major product is 6,8-dichloro-2-hydroxy-1,2-dihydroquinoline-3-carbonitrile.

    Oxidation Reactions: The major product is 6,8-dichloroquinoline-2,4-dione.

Scientific Research Applications

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydroquinoline Derivatives

Compound Name Substituents (Position) Functional Groups Key Properties References
This compound Cl (6,8), CN (3), =O (2) Chloro, cyano, ketone High lipophilicity, stability [N/A]
2-Amino-8-hydroxy-4-(4-chlorophenyl)-1,2-dihydroquinoline-3-carbonitrile (6g) NH2 (2), OH (8), Cl (4-phenyl) Amino, hydroxy, chloro (aryl) m.p. 228–231°C, IR: 2189 cm⁻¹ (C≡N)
1-Methyl-6-nitro-1,2-dihydroquinoline-3-carbonitrile (10a) NO2 (6), CH3 (1) Nitro, methyl m.p. 186–187°C, IR: 2210 cm⁻¹ (C≡N)
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Cl (4), CN (3), =O (2) Chloro, cyano, ketone Data limited; structural analog

Physical and Spectral Properties

Melting Points and Stability

  • Chlorinated Derivatives: Compound 6g (4-chlorophenyl-substituted) exhibits a higher melting point (228–231°C) compared to nitro-substituted analogs like 10a (186–187°C), likely due to stronger intermolecular interactions from polar hydroxy and amino groups . Nitro-substituted derivatives (e.g., 10a–10e) show lower melting points (110–159°C), attributed to reduced crystallinity from bulky alkyl/aryl substituents .

Spectral Data

  • IR Spectroscopy: The cyano group (C≡N) in all derivatives absorbs strongly near 2180–2239 cm⁻¹, confirming its presence . Amino and hydroxy groups in 6g and 6l show broad IR stretches at 3314–3447 cm⁻¹ (NH/OH) . Nitro groups in 10a–10e exhibit asymmetric/symmetric stretches at 1515–1578 cm⁻¹ and 1321–1353 cm⁻¹, respectively .
  • NMR Spectroscopy :

    • Aromatic protons in dichlorophenyl-substituted analogs (e.g., 8c ) resonate at δ 7.80–8.05 ppm (1H NMR), reflecting electron-withdrawing effects of chlorine .

Key Research Findings

Electronic Effects: Chlorine atoms at the 6- and 8-positions in the target compound likely enhance electron-withdrawing effects, stabilizing the dihydroquinoline core and influencing reactivity in substitution or cycloaddition reactions.

Biological Relevance: Amino- and hydroxy-substituted analogs (e.g., 6l) are prioritized in drug discovery due to hydrogen-bonding capabilities, whereas nitro derivatives (e.g., 10a–10e) may serve as intermediates for further functionalization .

Solubility Trends: Dichloro substitution may reduce aqueous solubility compared to hydroxy- or amino-substituted derivatives, necessitating formulation optimization for pharmaceutical applications.

Biological Activity

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including two chlorine atoms at the 6 and 8 positions of the quinoline ring, a carbonitrile group at the 3 position, and a keto group at the 2 position. Its molecular formula is C10H5Cl2N3O, with a molecular weight of approximately 258.05 g/mol. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H5Cl2N3O\text{C}_{10}\text{H}_{5}\text{Cl}_{2}\text{N}_{3}\text{O}

Structural Features:

  • Chlorine Substituents: Located at positions 6 and 8.
  • Carbonitrile Group: Present at position 3.
  • Keto Group: Located at position 2.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It primarily inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition suggests that the compound may act as an antibacterial agent, making it a candidate for further pharmaceutical development against resistant bacterial strains.

Table 1: Comparison of Antimicrobial Activity with Similar Compounds

Compound NameInhibition TargetActivity LevelReference
This compoundDNA gyraseHigh
7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acidTopoisomerase IVModerate
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrileDNA gyraseLow

The mechanism by which this compound exerts its antimicrobial effects involves binding to critical enzymes involved in DNA replication. By inhibiting these enzymes, it disrupts the bacterial cell cycle and ultimately leads to cell death. Further studies are needed to elucidate the full spectrum of its biological activity and potential mechanisms of resistance in bacteria.

Study on Anticancer Activity

In a study focusing on anticancer properties, derivatives of quinoline compounds were evaluated for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin (Dox) against MCF-7 breast cancer cells .

Table 2: Anticancer Activity Results

Compound NameCell Line TestedIC50 (µM)Reference
Compound A (Dox)MCF-70.5
Compound B (6,8-Dichloro derivative)MCF-70.7
Compound C (Control)MCF-7>10

Q & A

Q. What are the common synthetic routes for 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. For example, cyclocondensation of substituted anilines with β-ketonitriles under acidic conditions can yield the dihydroquinoline scaffold. Chlorination at the 6- and 8-positions is achieved using chlorinating agents like POCl₃, followed by nitrile introduction via nucleophilic substitution. Purification often employs recrystallization or column chromatography to isolate high-purity products .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and NH protons around δ 12 ppm in DMSO-d₆) (Figure S9 ).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 239.9924 for C₁₀H₅Cl₂N₂O) (Figure S19 ).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C bonds averaging 1.39 Å in the quinoline ring) .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention. Refer to GHS-compliant safety data sheets for detailed protocols .

Q. What purification techniques are effective post-synthesis?

  • Recrystallization : Use solvents like ethanol or DMSO to remove impurities.
  • Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:3) for separation. Monitor fractions via TLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives?

  • Temperature Control : Maintain 80–100°C during cyclocondensation to avoid side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic chlorination.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitrile group incorporation .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon connectivity in ambiguous cases.
  • Supplementary Techniques : Pair mass spectrometry with IR spectroscopy to validate functional groups .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

  • Substituent Variation : Modify chloro and nitrile groups to assess their impact on enzyme inhibition (e.g., kinase assays).
  • Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 integrase) using software like AutoDock.
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for activity retention .

Q. How to analyze reaction mechanisms for unexpected byproducts?

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates.
  • Isolation and Characterization : Purify byproducts using preparative HPLC and analyze via 2D NMR (e.g., HSQC, HMBC) .

Q. How to validate computational models for predicting chemical behavior?

  • Benchmarking : Compare DFT-calculated vibrational frequencies (e.g., C=O stretch at 1680 cm⁻¹) with experimental IR data.
  • Crystallographic Validation : Use X-ray-derived bond parameters to refine molecular mechanics force fields .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reagent Compatibility : Replace hazardous chlorinating agents (e.g., POCl₃) with safer alternatives (e.g., NCS).
  • Batch Process Optimization : Adjust stirring rates and cooling methods to maintain exothermic reactions under control .

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